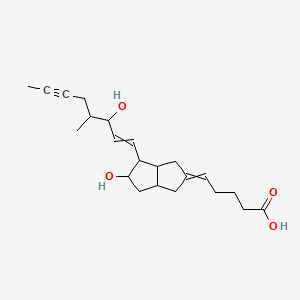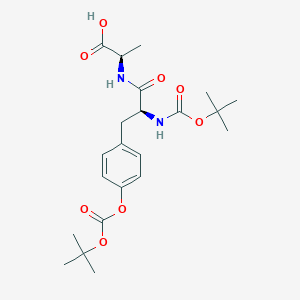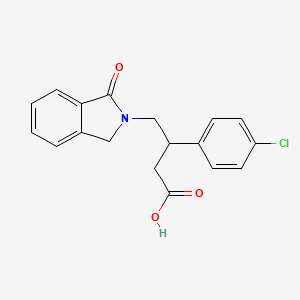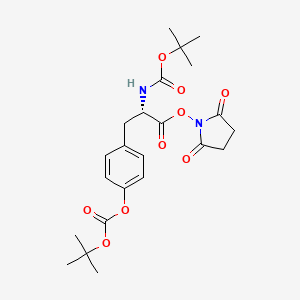
Boc-Tyr(Boc)-OSu
Vue d'ensemble
Description
Boc-Tyr(Boc)-OSu is a useful research compound. Its molecular formula is C23H30N2O9 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Boc-Tyr(Boc)-OSu suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Tyr(Boc)-OSu including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Peptide Synthesis and Drug Development : Boc-Tyr(Boc)-OSu is used in the synthesis of peptides like endomorphin-1, an effective analgesic. This synthesis process involves a combination of enzymatic and chemical methods, with minimal side-chain protection and simple purification, making it efficient and environmentally friendly (Sun et al., 2011).
Pharmaceutical Research : In pharmaceutical research, Boc-Tyr(Boc)-OSu is utilized in the synthesis of various peptide-based drugs. For example, it has been used in the development of opioid peptide analogs and antagonists, demonstrating selectivity and potency in opioid receptor binding (Rónai et al., 1995).
Development of Opioid Peptidomimetics : Boc-Tyr(Boc)-OSu plays a role in the development of opioid peptidomimetics, contributing to the synthesis of unnatural amino acids that enhance the potency and selectivity of opioid ligands (Bender et al., 2015).
Biomedical Research : Boc-Tyr(Boc)-OSu is involved in biomedical research, particularly in the development of cholecystokinin analogs. These analogs are used for studying receptor activities and their potential implications in various physiological processes (Amblard et al., 1993).
Peptide Bond Synthesis : It is also used in environmentally friendly peptide bond synthesis methods. For instance, liquid-assisted ball-milling techniques using Boc-Tyr(Boc)-OSu have been developed to produce peptides in a more sustainable manner (Bonnamour et al., 2013).
Cancer Research : Boc-Tyr(Boc)-OSu is applied in cancer research, particularly in the synthesis of peptidomimetics and analogs that can inhibit the growth of cancer cells, as seen in studies investigating the inhibition of DNA polymerase β (Kuriyama et al., 2013).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O9/c1-22(2,3)32-20(29)24-16(19(28)34-25-17(26)11-12-18(25)27)13-14-7-9-15(10-8-14)31-21(30)33-23(4,5)6/h7-10,16H,11-13H2,1-6H3,(H,24,29)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDYRAOPWWJERD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OC(=O)OC(C)(C)C)C(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



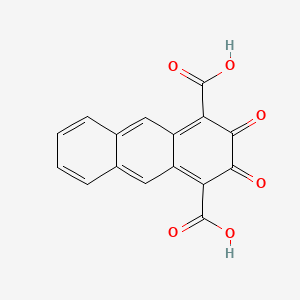
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl ethyl carbonate](/img/structure/B8057821.png)
![[(8R,9S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate](/img/structure/B8057825.png)
![2,9,12,15,18,21,24,27-Octaoxatricyclo[26.4.0.03,8]dotriaconta-1(32),3,5,7,28,30-hexaene](/img/structure/B8057833.png)
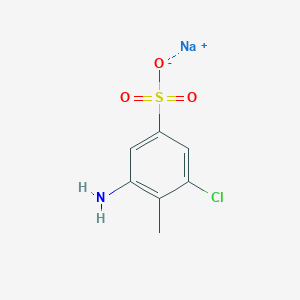
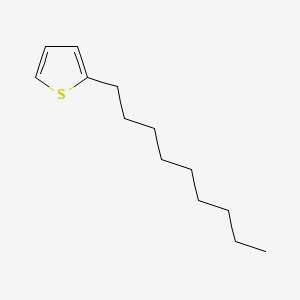

![4-[2-[4-(chloromethylsulfinyl)phenyl]-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B8057852.png)
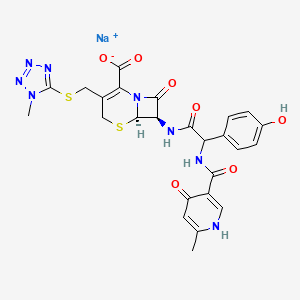
![1-({(4r,7s,13s,16r)-7-(2-Amino-2-oxoethyl)-13-[(2s)-butan-2-yl]-16-(4-ethoxybenzyl)-10-[(1r)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl}carbonyl)-l-prolyl-l-ornithylglycinamide](/img/structure/B8057868.png)
![5-Fluoro-2-[3-(4-hydroxy-2-propan-2-ylpentyl)-2-propan-2-ylpyridin-4-yl]phenol](/img/structure/B8057875.png)
